molecular formula C9H9IN2O2 B387446 N'-acetyl-3-iodobenzohydrazide CAS No. 188009-63-4

N'-acetyl-3-iodobenzohydrazide

Cat. No.: B387446
CAS No.: 188009-63-4
M. Wt: 304.08g/mol
InChI Key: TYLLZABGZDFOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Acetyl-3-iodobenzohydrazide is a halogenated benzohydrazide derivative synthesized via condensation of 3-iodobenzoic acid with acetyl hydrazine. Key steps involve reacting 3-iodobenzoic acid with TBTU (tetramethylfluoroformamidinium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) in THF, yielding the acetylated hydrazide . The iodine atom at the 3-position and the acetyl group on the hydrazide nitrogen define its structural uniqueness. This compound serves as a precursor for synthesizing heterocycles like 5-methyl-1,3,4-oxadiazoles, which are valuable in medicinal chemistry due to their bioactivity .

Properties

CAS No.

188009-63-4

Molecular Formula

C9H9IN2O2

Molecular Weight

304.08g/mol

IUPAC Name

N'-acetyl-3-iodobenzohydrazide

InChI

InChI=1S/C9H9IN2O2/c1-6(13)11-12-9(14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,13)(H,12,14)

InChI Key

TYLLZABGZDFOGT-UHFFFAOYSA-N

SMILES

CC(=O)NNC(=O)C1=CC(=CC=C1)I

Canonical SMILES

CC(=O)NNC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Comparative Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Features
N'-Acetyl-3-iodobenzohydrazide C₉H₈IN₂O₂ 318.08 3-I, N'-acetyl Oxadiazole precursor
N'-Acetyl-3-chlorobenzohydrazide C₉H₉ClN₂O₂ 212.63 3-Cl, N'-acetyl Antimicrobial potential
2-Iodo-N'-(3-iodobenzoyl)benzohydrazide C₁₄H₁₀I₂N₂O₂ 507.05 2-I, 3-I-benzoyl Radiopharmaceuticals
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide C₁₄H₁₀N₄O₅ 314.25 3-NO₂, benzylidene Explosives/corrosion
N'-Acetyl-2-nitrobenzohydrazide C₉H₉N₃O₄ 223.19 2-NO₂, N'-acetyl Steric hindrance studies

Research Findings and Trends

  • Halogen Effects : Iodine’s large atomic radius enhances halogen bonding and lipophilicity, making this compound suitable for drug delivery systems. Chlorine derivatives, while less lipophilic, may offer better solubility .
  • Nitro Groups : Nitro-substituted hydrazides exhibit higher reactivity in cyclocondensation reactions, forming triazoles or oxadiazoles with antimicrobial properties .
  • Heterocyclic Derivatives : Thiophene- or indole-containing hydrazides show enhanced bioactivity due to π-π stacking with biological targets, a feature absent in simple benzohydrazides .

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